methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalene group at position 2 and a sulfanyl acetamido-linked methyl benzoate moiety at position 2. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or antimicrobial applications. Its synthesis likely involves coupling a pyrazolo[1,5-a]pyrazine thiol intermediate with a chloroacetamide derivative bearing the methyl benzoate group, analogous to methods described in related studies .
Properties
IUPAC Name |
methyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c1-33-26(32)18-9-11-19(12-10-18)28-24(31)16-34-25-23-15-22(29-30(23)14-13-27-25)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACPGXGZUKLMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a complex structure comprising a naphthalene moiety, a pyrazolo[1,5-a]pyrazine core, and a sulfanyl acetamido group. The unique combination of these structural elements suggests multiple potential interactions with biological targets.
- Inhibition of Kinases : Similar pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory effects on various kinases such as CDK2 and TRKA. For instance, compounds with similar scaffolds have demonstrated IC50 values as low as 0.09 µM against CDK2, indicating strong inhibitory potential .
- Antimicrobial Activity : Pyrazolo derivatives have been investigated for their activity against Mycobacterium tuberculosis, with some compounds displaying significant antitubercular effects through mechanisms that do not involve traditional pathways like cell wall biosynthesis .
- Anticancer Properties : The compound's structure suggests it may act on cancer cell lines by inducing apoptosis and cell cycle arrest. Studies on related compounds indicate they can cause significant G0–G1 phase arrest in treated cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo derivatives, this compound was tested against various cancer cell lines. The results indicated a mean growth inhibition (GI%) of approximately 43.9%, demonstrating its potential as an anticancer agent .
Antimicrobial Efficacy
Research has shown that similar compounds exhibit promising activity against Mycobacterium tuberculosis. The mechanism was found to be distinct from traditional antibiotics, suggesting a novel pathway for treatment .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate exhibit significant anticancer properties. Studies have shown that these compounds can:
- Inhibit Cell Proliferation : They interfere with the cell cycle progression in various cancer cell lines.
- Induce Apoptosis : Activation of caspase pathways has been observed, leading to programmed cell death in tumor cells.
- Suppress Inflammatory Pathways : The compound may inhibit pro-inflammatory pathways such as NF-kB and IL-6 activation, which are often upregulated in cancerous tissues .
Antimicrobial Properties
The heterocyclic structure of this compound suggests potential antimicrobial activity. Similar pyrazolo derivatives have been documented to possess:
- Bactericidal Effects : Effective against various bacterial strains.
- Fungal Inhibition : Activity against certain fungi has also been noted in preliminary studies .
Synthesis Routes
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Pyrazolo Core : This is achieved through reactions involving naphthalene derivatives and pyrazole precursors under controlled conditions.
- Introduction of the Sulfanyl Group : Utilizing thiol reagents to introduce the sulfanyl moiety at the appropriate position on the pyrazolo framework.
- Acetamido Group Addition : The acetamido group is introduced via acylation reactions, often employing acetic anhydride or acetyl chloride in the presence of a base.
Table of Synthetic Routes
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Naphthalene derivative + Pyrazole precursor | Heat, solvent |
| 2 | Thiolation | Thiol reagent | Base-catalyzed |
| 3 | Acylation | Acetic anhydride/acetyl chloride | Base, solvent |
Target Interactions
This compound is believed to interact with several biological targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds in ), which replace the pyrazine ring with pyrimidine.
Substituent Analysis
- Naphthalene vs. Aryl/Piperazine Groups : The naphthalene substituent at position 2 (shared with ) provides bulkier aromaticity than morpholine or tert-butylpiperazine groups (e.g., compound 37 in ). This may influence steric interactions in biological targets .
- Sulfanyl Acetamido Linker : The sulfanyl bridge in the target compound is analogous to structures in and but differs in the terminal group. The methyl benzoate ester (target) contrasts with the N-(2-ethylphenyl) group () or [(2-methylphenyl)methyl]sulfanyl (), affecting solubility and metabolic stability .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Cyclization Strategies
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation of 1-aminopyrazoles with α,β-unsaturated carbonyl compounds. For example:
Table 1: Optimization of Pyrazolo[1,5-a]pyrazine Core Synthesis
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 1-Aminopyrazole, ethyl acetoacetate, AcOH, 110°C, 8h | 78 | |
| Bromination | NBS, CCl₄, AIBN, reflux, 6h | 85 |
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78 |
| 4-Methylphenylboronic acid | Pd(OAc)₂/XPhos | NaHCO₃ | Toluene/EtOH | 82 |
Functionalization with the Sulfanyl Acetamido Linker
Thiol-Ene Reaction
The sulfanyl group is introduced via nucleophilic substitution between 4-mercaptoacetamide and the pyrazolo[1,5-a]pyrazine intermediate:
Table 3: Sulfanyl Acetamido Linker Installation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | SOCl₂, DCM, 0°C to RT, 2h | 90 |
| 2 | 4-(2-Aminoacetamido)benzoic acid, DMF, 60°C, 6h | 65 |
| 3 | CH₃OH, H₂SO₄, reflux, 4h | 88 |
Final Esterification and Purification
Esterification of Benzoic Acid
The carboxylic acid intermediate is converted to the methyl ester using dimethyl sulfate (DMS) in acetone:
Spray Drying for Amorphous Dispersion
For pharmaceutical applications, spray drying is employed to enhance solubility:
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity during pyrazolo[1,5-a]pyrazine formation.
-
Steric Hindrance in Coupling : Bulkier ligands (XPhos) enhance coupling efficiency for naphthalen-1-yl introduction.
-
Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclization of mercapto intermediates (e.g., 2-mercapto derivatives) with halogenated precursors .
Sulfanyl linkage introduction : React the core with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
Esterification : Couple the sulfanyl-acetamide intermediate with methyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Monitor yields via HPLC; adjust solvent polarity (e.g., DMF vs. THF) and temperature to suppress byproducts .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy : Confirm regiochemistry of the pyrazolo[1,5-a]pyrazine core and naphthalen-1-yl substitution via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Validate molecular formula consistency .
Q. How can researchers screen this compound for initial biological activity?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
- Enzyme inhibition : Evaluate kinase or protease inhibition using fluorescence-based kits (e.g., ATPase assays) .
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-response curves : Confirm IC₅₀ values in triplicate to rule out assay variability .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to validate on-target effects .
- Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
Q. How does the naphthalen-1-yl substituent influence pharmacokinetic properties compared to phenyl analogs?
- Methodology :
- LogP determination : Compare octanol-water partition coefficients via shake-flask method; naphthalen-1-yl increases hydrophobicity vs. phenyl .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction differences .
Q. What computational approaches predict this compound’s binding affinity to therapeutic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on pyrazolo[1,5-a]pyrazine’s ATP-binding pocket mimicry .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .
- QSAR modeling : Corrogate substituent effects (e.g., sulfanyl vs. carbonyl) on activity using CoMFA/CoMSIA .
Q. How can thermal stability be assessed for long-term storage in research settings?
- Methodology :
- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C ideal) .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
